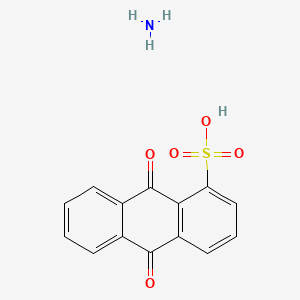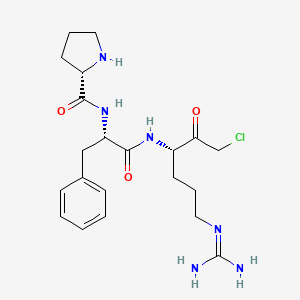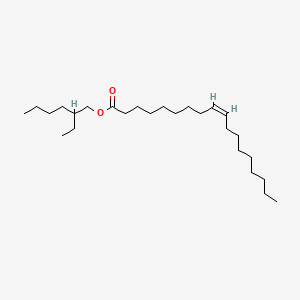
五フッ化タンタル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tantalum pentafluoride is an inorganic compound with the chemical formula TaF₅. It is one of the principal molecular compounds of tantalum and is characterized by its white powder appearance. This compound is known for its volatility and its tendency to form oligomers in the solid state .
科学的研究の応用
Tantalum pentafluoride has a wide range of applications in scientific research:
作用機序
Target of Action
Tantalum pentafluoride, also known as Tantalum(V) fluoride, primarily targets neutral Lewis bases . It forms adducts with these bases, which are compounds that are formed from a Lewis acid and a Lewis base .
Mode of Action
Tantalum pentafluoride interacts with its targets by forming complexes. For instance, in an equimolar solution, the ligand is coordinated to the central ion via the monodentate mode through the Р=О group to form the adduct Tantalum pentafluoride ОP…L as the major species .
Biochemical Pathways
The interaction of Tantalum pentafluoride with its targets affects certain biochemical pathways. The compositions and structures of the products of the reaction of Tantalum pentafluoride with Ph2P(O)(CH2)2C(O)NМе2 (L) in СН3СN and СН2Сl2 are studied by the 19 F and 31 Р NMR methods . As the hydrocarbon bridge between the Р=О and С=О donor groups in carbamoylphosphine oxides elongates from –СН2– to (–СН2–)2, the chelation ability of the ligand is retained and the composition of the complexes formed in a solution is determined by the ratio of components .
Pharmacokinetics
It is known that tantalum pentafluoride forms 1:1 and 1:2 complexes with dimethyl ether and trimethylamine . The rates of exchange of terminal and equatorial fluorines in the 1:1 Tantalum pentafluoride - dimethyl ether adduct have been measured .
Result of Action
The molecular and cellular effects of Tantalum pentafluoride’s action are largely dependent on its interaction with its targets. The formation of complexes with neutral Lewis bases leads to changes in the structures and compositions of the resulting products .
Action Environment
The action, efficacy, and stability of Tantalum pentafluoride can be influenced by environmental factors. For instance, the nature of the central ion can influence the complex formation of d0 transition metal fluorides . Additionally, Tantalum pentafluoride is known to be stable in reducing environments .
生化学分析
Biochemical Properties
Tantalum pentafluoride plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules. For instance, Tantalum pentafluoride forms complexes with fluoride ions, which can influence the activity of certain enzymes by altering their structure and function . The compound’s Lewis acidity allows it to form adducts with neutral Lewis bases, such as diethyl ether, further impacting biochemical reactions .
Cellular Effects
Tantalum pentafluoride affects various types of cells and cellular processes. It has been observed to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism. In vitro studies have shown that Tantalum pentafluoride can increase the proliferation of human fibroblasts without inhibiting the proliferation of human osteoblasts or mesenchymal stem cells
Molecular Mechanism
The molecular mechanism of Tantalum pentafluoride involves its interaction with biomolecules at the molecular level. Tantalum pentafluoride forms clusters in the solid state, indicating its Lewis acidity . It reacts with fluoride sources to form various anions, such as [TaF₆]⁻, [TaF₇]²⁻, and [TaF₈]³⁻, depending on the concentration of fluoride . These interactions can lead to enzyme inhibition or activation and changes in gene expression, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tantalum pentafluoride can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Tantalum pentafluoride is known to decompose in water, which can impact its effectiveness as a catalyst . Long-term studies are needed to fully understand the temporal effects of Tantalum pentafluoride on cellular functions in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of Tantalum pentafluoride vary with different dosages in animal models. Studies have shown that higher doses of Tantalum pentafluoride can lead to toxic or adverse effects . It is essential to determine the threshold levels at which Tantalum pentafluoride remains effective without causing harm. Understanding the dosage effects is crucial for its potential therapeutic applications.
Metabolic Pathways
Tantalum pentafluoride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s ability to form complexes with fluoride ions can affect the activity of enzymes involved in metabolic processes, thereby altering the overall metabolic pathways.
Transport and Distribution
The transport and distribution of Tantalum pentafluoride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s Lewis acidity allows it to form complexes that can be transported across cell membranes . Understanding the transport and distribution mechanisms is essential for determining the compound’s localization and accumulation within cells.
Subcellular Localization
Tantalum pentafluoride’s subcellular localization is determined by its interactions with various biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its activity and function within cells.
準備方法
Synthetic Routes and Reaction Conditions: Tantalum pentafluoride can be synthesized by treating tantalum metal with fluorine gas. This reaction typically occurs at elevated temperatures to ensure complete fluorination .
Industrial Production Methods: Another method involves reacting tantalum pentoxide or tantalum oxyhalide with an excess of anhydrous hydrogen fluoride in the presence of a dehydrating agent such as phosgene, thionyl chloride, or sulfuryl chloride. This method is advantageous for producing catalytically active anhydrous tantalum pentafluoride in a single liquid-phase reaction step .
化学反応の分析
Types of Reactions: Tantalum pentafluoride undergoes various types of chemical reactions, including:
Formation of Complexes: It reacts with fluoride sources to form anions such as [TaF₆]⁻, [TaF₇]²⁻, and [TaF₈]³⁻.
Adduct Formation: With neutral Lewis bases like diethyl ether, tantalum pentafluoride forms adducts.
Common Reagents and Conditions:
Fluoride Sources: These are used to form various anionic complexes.
Neutral Lewis Bases: These are used to form adducts with tantalum pentafluoride.
Major Products:
Anionic Complexes: [TaF₆]⁻, [TaF₇]²⁻, and [TaF₈]³⁻.
Adducts: Formed with neutral Lewis bases.
類似化合物との比較
Niobium Pentafluoride (NbF₅): Similar in structure and reactivity to tantalum pentafluoride.
Antimony Pentafluoride (SbF₅): Another strong Lewis acid used in similar catalytic applications.
Uniqueness of Tantalum Pentafluoride:
Stability in Reducing Environments: Unlike antimony pentafluoride, the tantalum pentafluoride-hydrofluoric acid system is stable in reducing environments.
Formation of Various Anionic Complexes: Tantalum pentafluoride can form a range of anionic complexes depending on the concentration of hydrofluoric acid and the nature of the counterion.
Tantalum pentafluoride stands out due to its unique combination of stability and reactivity, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
7783-71-3 |
|---|---|
分子式 |
F5Ta |
分子量 |
275.9399 g/mol |
IUPAC名 |
tantalum(5+);pentafluoride |
InChI |
InChI=1S/5FH.Ta/h5*1H;/q;;;;;+5/p-5 |
InChIキー |
YRGLXIVYESZPLQ-UHFFFAOYSA-I |
SMILES |
F[Ta](F)(F)(F)F |
正規SMILES |
[F-].[F-].[F-].[F-].[F-].[Ta+5] |
Key on ui other cas no. |
7783-71-3 |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Butane, 1,1',1''-[propylidynetris(oxy)]tris-](/img/structure/B1583316.png)




![1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-](/img/structure/B1583325.png)
